Gatifloxacin: A Technical Guide to Synthesis and Characterization
Gatifloxacin: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and characterization of gatifloxacin (B573), a fourth-generation fluoroquinolone antibiotic. This document details established synthetic routes, purification methods, and analytical techniques for the robust characterization of this important active pharmaceutical ingredient (API).
Synthesis of Gatifloxacin
Gatifloxacin, chemically known as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid, is synthesized through several key routes. The most common industrial methods involve the condensation of a substituted quinolone carboxylic acid with 2-methylpiperazine (B152721). To enhance the reactivity of the C-7 position for nucleophilic substitution, which is deactivated by the C-8 methoxy (B1213986) group, a boron chelate intermediate is often employed.
Common Synthetic Routes
Two primary strategies are prevalent in the synthesis of gatifloxacin:
-
Direct Condensation: This method involves the direct reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine in a high-boiling point aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO).[1][2][3] While straightforward, this approach may require forcing conditions and can lead to the formation of impurities.[4]
-
Boron Chelate Intermediate Route: This is a widely adopted method that improves reaction conditions and yields.[2][4] The quinolone carboxylic acid is first treated with a boron-containing reagent, such as boron trifluoride etherate or a mixture of boric acid and acetic anhydride, to form a more reactive borondifluoride chelate.[4][5] This chelate then readily reacts with 2-methylpiperazine. The final step involves the hydrolysis of the resulting gatifloxacin borondifluoride chelate to yield gatifloxacin.[5]
Experimental Protocol: Synthesis via Boron Chelate Intermediate
This protocol is a representative example of the boron chelate intermediate route.
Step 1: Formation of the Borondifluoride Chelate of the Quinolone Carboxylic Acid Ethyl Ester
-
To a solution of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester in a suitable solvent like methyl isobutyl ketone (MIBK), add boron trifluoride diethyl etherate.[5]
-
Stir the reaction mixture at a specified temperature for a sufficient duration to ensure complete chelation.
-
The resulting borondifluoride chelate can be isolated or used directly in the next step.
Step 2: Condensation with 2-Methylpiperazine
-
Dissolve the borondifluoride chelate from Step 1 in an appropriate solvent, such as acetonitrile (B52724).[5]
-
Add 2-methylpiperazine to the solution.
-
The reaction is typically carried out at an elevated temperature to drive the condensation reaction to completion.
Step 3: Hydrolysis to Gatifloxacin
-
The resulting 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid borondifluoride chelate is subjected to hydrolysis.
-
This is commonly achieved by treating the chelate with a base, such as triethylamine, in a solvent like methanol.[5]
-
Upon completion of the hydrolysis, gatifloxacin is isolated.
Purification
Crude gatifloxacin can be purified by various methods to remove process-related impurities and achieve the desired pharmaceutical-grade purity. Common purification techniques include:
-
Recrystallization: Gatifloxacin can be recrystallized from solvents such as methanol, ethanol, or mixtures of alcohol and water.[6][7][8][9]
-
pH Adjustment: Purification can be achieved by dissolving crude gatifloxacin in an acidic or basic aqueous solution to remove insoluble impurities, followed by adjusting the pH to the isoelectric point to precipitate the purified gatifloxacin.[10]
-
Slurrying: Slurrying the isolated gatifloxacin in water or a mixture of water and acetonitrile can also be an effective purification step.[2]
Quantitative Data for Synthesis
| Parameter | Direct Condensation | Boron Chelate Route | Reference(s) |
| Key Starting Materials | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid, 2-methylpiperazine | 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester, Boron trifluoride diethyl etherate, 2-methylpiperazine | [1][2][5] |
| Solvent(s) | DMSO, N,N-dimethylformamide, N-methylpyrrolidone | Methyl isobutyl ketone, Acetonitrile, Methanol | [2][3][5] |
| Reaction Temperature | 40°C to 70°C | Chelation: Ambient to elevated; Condensation: Elevated; Hydrolysis: Ambient | [1][3] |
| Overall Yield | ~70-76% | ~71-91% | [3][4] |
Synthetic Pathway Diagram
Caption: Synthetic pathway of gatifloxacin via the boron chelate intermediate route.
Characterization of Gatifloxacin
A comprehensive characterization of gatifloxacin is essential to confirm its identity, purity, and quality. This involves a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: The IR spectrum of gatifloxacin exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for the carboxylic acid O-H and C=O stretching, the quinolone C=O stretching, and C-F stretching.[9][11][12][13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Gatifloxacin shows characteristic UV absorbance maxima, which are utilized for its quantification in various formulations. The absorbance maxima can vary slightly depending on the solvent and pH.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of gatifloxacin and its impurities. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of gatifloxacin and to study its fragmentation patterns, which aids in structural confirmation and impurity identification. Electrospray ionization (ESI) is a common technique used for the analysis of gatifloxacin.[9][16]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the determination of purity and the quantification of gatifloxacin in bulk drug and pharmaceutical dosage forms. Reversed-phase HPLC with UV detection is the standard method.
Experimental Protocol: HPLC Analysis
The following is a typical HPLC method for the analysis of gatifloxacin:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[5][10][17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is typically acidic. A common mobile phase composition is a mixture of phosphate buffer (pH 3.3) and acetonitrile (75:25, v/v).[5]
-
Detection: UV detection is performed at the wavelength of maximum absorbance for gatifloxacin, which is around 287-293 nm.[5][10][17]
-
Sample Preparation: A standard solution of gatifloxacin is prepared in a suitable diluent. The sample to be analyzed is also dissolved in the same diluent to a known concentration.
-
Injection Volume: A 20 µL injection volume is commonly used.[5]
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the chromatograms are recorded. The retention time of the gatifloxacin peak in the sample chromatogram should match that of the standard. Purity is determined by the area percentage of the main peak.
Quantitative Data for Characterization
| Technique | Parameter | Typical Value | Reference(s) |
| Physicochemical Properties | Molecular Formula | C₁₉H₂₂FN₃O₄ | [4][8] |
| Molecular Weight | 375.4 g/mol | [4][8] | |
| Melting Point | ~183 °C | [8] | |
| pKa | Basic pKa: ~8.74 | [7] | |
| UV-Vis Spectroscopy | λmax in HCl | ~292 nm | [15][18] |
| λmax in NaOH | ~289 nm | [15] | |
| IR Spectroscopy | C=O (carboxylic acid) | ~1720-1740 cm⁻¹ | [9][11] |
| C=O (quinolone) | ~1620-1640 cm⁻¹ | [9][11] | |
| Mass Spectrometry | [M+H]⁺ | m/z 376.1 | [9] |
| HPLC | Column | C18 (250 x 4.6 mm, 5 µm) | [5][10][17] |
| Mobile Phase | Phosphate buffer (pH 3.3) : Acetonitrile (75:25) | [5] | |
| Flow Rate | 1.0 mL/min | [5][10][17] | |
| Detection Wavelength | 293 nm | [5] | |
| Retention Time | ~2.7-3.7 min (variable with specific method) | [5][6] |
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of gatifloxacin.
References
- 1. tsijournals.com [tsijournals.com]
- 2. actascientific.com [actascientific.com]
- 3. Researching | Raman, IR and DFT Studies of Gatifloxacin [m.researching.cn]
- 4. Gatifloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. Gatifloxacin | C19H22FN3O4 | CID 5379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of gatifloxacin in bulk and tablet preparations by high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsonline.com [ijpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of gatifloxacin in human plasma by liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. repositorio.unesp.br [repositorio.unesp.br]
- 18. researchgate.net [researchgate.net]
